Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability Relative to Non-Methylated Analogs
4-Methyl-3-(methylthio)benzoic acid exhibits a calculated logP of 2.77, which is significantly higher than the logP values of its non-methylated positional isomer counterparts: 3-(methylthio)benzoic acid (logP = 2.11) and 2-(methylthio)benzoic acid (logP ~2.1–2.3, predicted) [1][2]. The additional methyl group at the 4-position contributes approximately +0.5 to +0.6 logP units relative to 3-(methylthio)benzoic acid, reflecting increased hydrophobic surface area and reduced aqueous solubility [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.77 (calculated, vendor technical datasheet) |
| Comparator Or Baseline | 3-(Methylthio)benzoic acid: 2.11; 4-(Methylthio)benzoic acid: 2.74; 2-(Methylthio)benzoic acid: ~2.1–2.3 |
| Quantified Difference | +0.66 logP units vs. 3-(methylthio)benzoic acid; +0.03 logP units vs. 4-(methylthio)benzoic acid |
| Conditions | Calculated logP values; sources: vendor technical datasheets |
Why This Matters
Higher logP correlates with enhanced membrane permeability in biological assays and altered partitioning in extraction/purification workflows, making this compound more suitable than 3-(methylthio)benzoic acid for applications requiring greater lipophilic character without sacrificing the carboxylic acid handle.
- [1] BOC Sciences. 3-(Methylthio)benzoic acid – CAS 825-99-0. Calculated LogP: 2.10670. View Source
- [2] Sielc Technologies. (2018). 4-(Methylthio)benzoic acid – CAS 13205-48-6. Calculated LogP: 2.74. View Source
